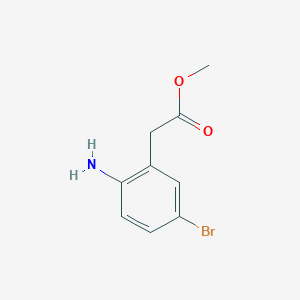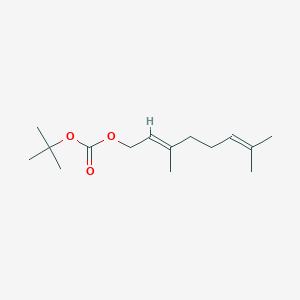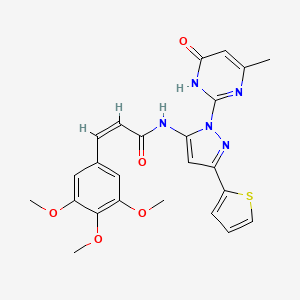
(Z)-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2Z)-N-[1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure combining a pyrimidinone, pyrazole, thiophene, and trimethoxyphenyl group, making it an interesting subject for chemical research and potential pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-[1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazole structure, followed by the introduction of the pyrimidinone and thiophene groups. The final step involves the formation of the prop-2-enamide linkage with the trimethoxyphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes with efficient purification steps. Techniques such as crystallization, chromatography, and recrystallization are employed to ensure the compound’s purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2Z)-N-[1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Wissenschaftliche Forschungsanwendungen
(2Z)-N-[1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide: has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions.
Medicine: Potential pharmaceutical applications include drug development for targeting specific diseases.
Industry: The compound’s unique structure makes it suitable for developing new materials with specific properties.
Wirkmechanismus
The mechanism of action of (2Z)-N-[1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include signal transduction, gene expression, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloroanilines: These compounds share some structural similarities but differ in functional groups and overall activity.
2-Hydroxy-2-methylpropiophenone: Another compound with a complex structure, used in different applications.
Uniqueness
(2Z)-N-[1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide: stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Eigenschaften
Molekularformel |
C24H23N5O5S |
|---|---|
Molekulargewicht |
493.5 g/mol |
IUPAC-Name |
(Z)-N-[2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C24H23N5O5S/c1-14-10-22(31)27-24(25-14)29-20(13-16(28-29)19-6-5-9-35-19)26-21(30)8-7-15-11-17(32-2)23(34-4)18(12-15)33-3/h5-13H,1-4H3,(H,26,30)(H,25,27,31)/b8-7- |
InChI-Schlüssel |
JRMYTLFRYPKOGI-FPLPWBNLSA-N |
Isomerische SMILES |
CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CS3)NC(=O)/C=C\C4=CC(=C(C(=C4)OC)OC)OC |
Kanonische SMILES |
CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CS3)NC(=O)C=CC4=CC(=C(C(=C4)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenylmethyl 2-[8-(4-fluorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate](/img/structure/B14120609.png)


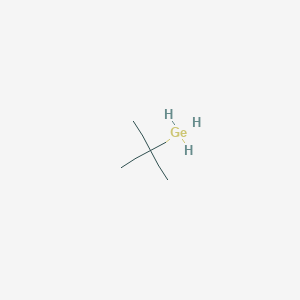
![N-(2-chlorobenzyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14120628.png)
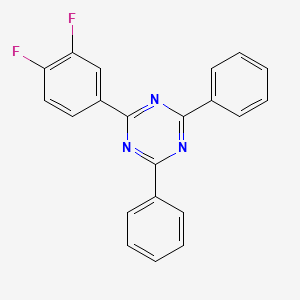
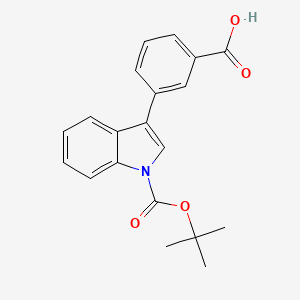
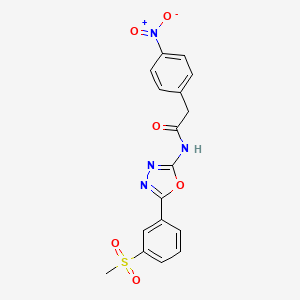
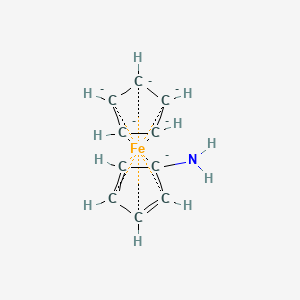
![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-(4-benzylpiperidin-1-yl)-1,3-dimethylpurine-2,6-dione](/img/structure/B14120645.png)
![1,7-dimethyl-9-(4-phenoxyphenyl)-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14120651.png)
